Cas no 2229530-84-9 (3-ethyl-3-methyloxan-4-one)

3-ethyl-3-methyloxan-4-one 化学的及び物理的性質
名前と識別子
-
- 3-ethyl-3-methyloxan-4-one
- 3-Ethyl-3-methyltetrahydro-4H-pyran-4-one
- starbld0041582
- EN300-1722206
- 2229530-84-9
- 4H-Pyran-4-one, 3-ethyltetrahydro-3-methyl-
-
- インチ: 1S/C8H14O2/c1-3-8(2)6-10-5-4-7(8)9/h3-6H2,1-2H3
- InChIKey: XZMKJSHONREFAU-UHFFFAOYSA-N
- ほほえんだ: C1OCCC(=O)C1(CC)C
計算された属性
- せいみつぶんしりょう: 142.099379685g/mol
- どういたいしつりょう: 142.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 0.948±0.06 g/cm3(Predicted)
- ふってん: 199.6±15.0 °C(Predicted)
3-ethyl-3-methyloxan-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1722206-1.0g |
3-ethyl-3-methyloxan-4-one |
2229530-84-9 | 95% | 1g |
$971.0 | 2023-06-04 | |
Enamine | EN300-1722206-0.5g |
3-ethyl-3-methyloxan-4-one |
2229530-84-9 | 95% | 0.5g |
$758.0 | 2023-09-20 | |
1PlusChem | 1P01FJOW-5g |
3-ethyl-3-methyloxan-4-one |
2229530-84-9 | 95% | 5g |
$3543.00 | 2023-12-18 | |
A2B Chem LLC | AY04176-50mg |
3-ethyl-3-methyloxan-4-one |
2229530-84-9 | 95% | 50mg |
$273.00 | 2024-04-20 | |
A2B Chem LLC | AY04176-1g |
3-ethyl-3-methyloxan-4-one |
2229530-84-9 | 95% | 1g |
$1058.00 | 2024-04-20 | |
Enamine | EN300-1722206-10g |
3-ethyl-3-methyloxan-4-one |
2229530-84-9 | 95% | 10g |
$4176.0 | 2023-09-20 | |
A2B Chem LLC | AY04176-10g |
3-ethyl-3-methyloxan-4-one |
2229530-84-9 | 95% | 10g |
$4431.00 | 2024-04-20 | |
Aaron | AR01FJX8-1g |
3-ethyl-3-methyloxan-4-one |
2229530-84-9 | 95% | 1g |
$1361.00 | 2025-02-11 | |
Aaron | AR01FJX8-10g |
3-ethyl-3-methyloxan-4-one |
2229530-84-9 | 95% | 10g |
$5767.00 | 2023-12-14 | |
Enamine | EN300-1722206-2.5g |
3-ethyl-3-methyloxan-4-one |
2229530-84-9 | 95% | 2.5g |
$1903.0 | 2023-09-20 |
3-ethyl-3-methyloxan-4-one 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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10. A capped trigonal prismatic cobalt(ii) complex as a structural archetype for single-ion magnets†Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
3-ethyl-3-methyloxan-4-oneに関する追加情報
Comprehensive Analysis of 3-Ethyl-3-methyloxan-4-one (CAS No. 2229530-84-9): Properties, Applications, and Industry Trends
3-Ethyl-3-methyloxan-4-one (CAS No. 2229530-84-9) is a specialized organic compound belonging to the class of cyclic ketones. Its molecular structure features a six-membered oxane ring substituted with ethyl and methyl groups at the 3-position, making it a valuable intermediate in fine chemical synthesis. The compound's unique steric and electronic properties have garnered attention in fragrance formulation, pharmaceutical research, and material science.
Recent studies highlight the growing demand for sustainable aroma chemicals, where 3-ethyl-3-methyloxan-4-one serves as a key building block for woody-amber olfactory profiles. Industry reports indicate a 12% annual growth in searches for "green synthetic pathways for oxane derivatives," reflecting the market's shift toward eco-friendly production methods. Advanced techniques like enzymatic catalysis and flow chemistry are being explored to optimize its synthesis while minimizing environmental impact.
From a molecular perspective, the compound's boiling point (210-215°C) and moderate polarity make it suitable for solvent-mediated reactions. Analytical data from GC-MS studies reveal characteristic fragmentation patterns that aid in quality control. Researchers are particularly interested in its potential as a precursor for biodegradable polymers, with patent filings showing a 30% increase in related applications since 2020.
In the fragrance industry, 3-ethyl-3-methyloxan-4-one is valued for its ability to enhance scent longevity and thermal stability in perfumes. Consumer trends toward "long-lasting natural-inspired fragrances" have driven innovation in macrocyclic ketone derivatives. The compound's compatibility with fixative technologies positions it as a versatile ingredient for modern perfume architectures.
Emerging applications in electronic materials are being investigated, particularly for its role in dielectric constant modulation. Materials scientists note its potential as a polar additive in polymer matrices for flexible electronics. This aligns with the global push for "high-performance organic electronic components," a topic generating over 50,000 monthly searches across academic databases.
Quality specifications for CAS 2229530-84-9 typically require ≥98% purity, with strict controls on residual solvents. Analytical methods including HPLC-UV and chiral chromatography are employed to verify isomeric purity. The compound's storage stability under nitrogen atmosphere has been documented for up to 24 months at -20°C, making it practical for industrial applications.
Regulatory status varies by region, but 3-ethyl-3-methyloxan-4-one currently falls outside major chemical restriction lists. Safety assessments indicate low acute toxicity profiles, though standard laboratory precautions are recommended. The scientific community continues to explore its structure-activity relationships, with particular focus on ring conformation effects in molecular recognition processes.
Future research directions may explore its utility in catalysis as a ligand precursor or in supramolecular chemistry as a building block for host-guest systems. The compound's versatility ensures its relevance across multiple disciplines, from flavor chemistry to advanced material engineering, reflecting the interdisciplinary nature of modern chemical innovation.
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